2-Propanone, 3-(acetyloxy)-1,1-dimethoxy-
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Overview
Description
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is an organic compound with the molecular formula C7H12O4 It is a derivative of acetone, where the hydrogen atoms on the central carbon are replaced by acetyloxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- typically involves the acetylation of 2-propanone (acetone) with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- involves its interaction with specific molecular targets The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways The dimethoxy groups can interact with enzymes, potentially inhibiting or modifying their activity
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(acetyloxy)-: This compound has a similar structure but lacks the dimethoxy groups.
Acetoxyacetone: Another related compound with similar reactivity but different substitution patterns.
Uniqueness
2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is unique due to the presence of both acetyloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
140158-62-9 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3,3-dimethoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)7(10-2)11-3/h7H,4H2,1-3H3 |
InChI Key |
FGMFGMZDNHOZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C(OC)OC |
Origin of Product |
United States |
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